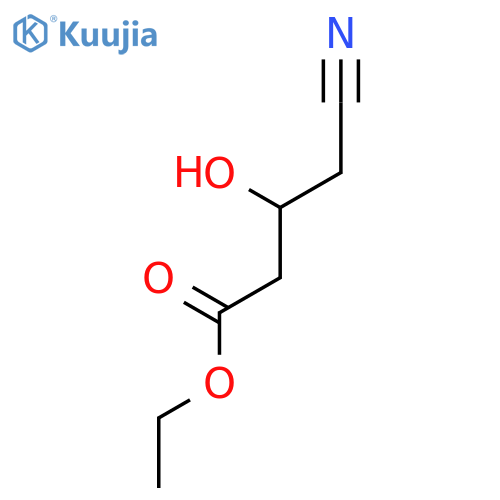

Cas no 141942-85-0 ((3R)-4-Cyano-3-hydroxybutanoic Acid Ethyl Ester)

(3R)-4-Cyano-3-hydroxybutanoic Acid Ethyl Ester 化学的及び物理的性質

名前と識別子

-

- Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate

- (R)-(-)-4-CYANO-3-HYDROXYBUTYRIC ACID ETHYL ESTER

- (R)-4-CYANO-3-HYDROXYBUTYRIC ACID ETHYL ESTER

- (R)-(-)-ETHYL 4-CYANO-3-HYDROXYBUTYRATE

- (R)-ETHYL 4-CYANO-3-HYDROXYBUTYRATE

- (S)-4-CYANO-3-HYDROXYBUTANOATE ETHYL

- ETHYL (3R)-4-CYANO-3-HYDROXY-BUTANOATE

- ETHYL (S)-4-CYANO-3-HYDROXYBUTANOATE

- ETHYL (R)-4-CYANO-3-HYDROXYBUTANOATE

- Ethyl (R)-(-)-4-cyano-3-hydroxybutyate

- ATS-5

- ATS-5(for Atorvastatin)

- Atorvastatin Calcium Intermediate ATS-5

- (3R)-4-Cyano-3-hydroxybutanoic Acid Ethyl Ester

- (R)-Ethyl 4-cyano-3-hydroxybutanoate

- (S)-ETHYL 4-CYANO-3-HYDROXYBUTYRATE

- Atorvastatin ATS-5

- Ethyl (R)-(?)-4-cyano-3-hydroxybutyrate

- (R)-(-)-4-Cyano-3-hydroxybutyratic acid,ethyl ester

- (R)-4-Cyano-3-hydroxy-butyric acid ethyl ester

- RETINCIC ACID

- Butanoicacid, 4-cyano-3-hydroxy-, ethyl ester, (R)-

- (3R)-4-Cyano-3-hydroxybutyric acidethyl ester

- Ethyl (R)-4-cyano-3-hydroxybutyrate

- (R)-(-)-4-Cyano-3-hydroxybutyratic acid, ethyl ester

- Ethyl(R)-4-cyano-3-hydroxybutanoate

- ethyl (3R)-4-cyano-3-hydroxybutanoate

- Ethyl-(R)-(+)-4-Cyano-3-Hydroxybutanoate

- Ethyl(R)-(-)-4-cyano-3-hydroxybutyrate

- BUTANOIC ACID, 4-CYANO-3-H

- (r)-(-)-ethyl4-cyano-3-hydroxybutyrate

- MFCD00270839

- EC 430-220-6

- EN300-343392

- NS00123251

- 1H1

- ethyl (r)-4-cyano-3-hydroxy-butyrate

- CS-W002591

- Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate, 95%

- Q27452062

- J-007571

- ethyl ((r)-4-cyano-3-hydroxybutyrate

- ethyl (r)-(-)-4-cyano-3-hydroxy butyrate

- Ethyl(R)-(-)-4-cyano-3-hydroxybutyate

- SCHEMBL391523

- ethyl(R)-4-cyano-3-hydroxybutyrate

- (R)-4-cyano-3-hydroxybutyric acid, ethyl ester

- AC-6759

- BUTANOIC ACID, 4-CYANO-3-HYDROXY-, ETHYL ESTER, (3R)-

- DTXSID10370024

- J-520478

- 141942-85-0

- AKOS015836108

- LOQFROBMBSKWQY-ZCFIWIBFSA-N

- DS-1230

- (R)-4-Cyano-3-hydroxy-butyricacidethylester

- ethyl-(r)-4-cyano-3-hydroxy butanoate

- (R)4-cyano-3-hydroxy butyric acid ethyl ester

- AM84382

- DB-009738

- (3R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester; (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester; (R)-Ethyl 4-Cyano-3-hydroxybutanoate; (R)-Ethyl 4-Cyano-3-hydroxybutanoate; Ethyl (R)-4-Cyano-3-hydroxybutanoate; Ethyl (R)-4-Cyano-3-hydroxybutyrate

-

- MDL: MFCD00270839

- インチ: 1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m1/s1

- InChIKey: LOQFROBMBSKWQY-ZCFIWIBFSA-N

- ほほえんだ: O([H])[C@]([H])(C([H])([H])C#N)C([H])([H])C(=O)OC([H])([H])C([H])([H])[H]

- BRN: 5328715

計算された属性

- せいみつぶんしりょう: 157.073893g/mol

- ひょうめんでんか: 0

- XLogP3: -0.5

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 回転可能化学結合数: 5

- どういたいしつりょう: 157.073893g/mol

- 単一同位体質量: 157.073893g/mol

- 水素結合トポロジー分子極性表面積: 70.3Ų

- 重原子数: 11

- 複雑さ: 170

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.114 g/mL at 25 °C(lit.)

- ゆうかいてん: No data available

- ふってん: 270 °C(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.448(lit.)

- PSA: 70.32000

- LogP: 0.21418

- ひせんこうど: -5 º (neat)

- 光学活性: [α]25/D −5°, neat

- ようかいせい: 水に溶けない

(3R)-4-Cyano-3-hydroxybutanoic Acid Ethyl Ester セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- ちょぞうじょうけん:2-8°C

- セキュリティ用語:S26;S36

- リスク用語:R36/37/38

(3R)-4-Cyano-3-hydroxybutanoic Acid Ethyl Ester 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

(3R)-4-Cyano-3-hydroxybutanoic Acid Ethyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-343392-0.05g |

ethyl (3R)-4-cyano-3-hydroxybutanoate |

141942-85-0 | 95% | 0.05g |

$19.0 | 2023-09-03 | |

| abcr | AB168474-100 g |

(R)-4-Cyano-3-hydroxy-butyric acid ethyl ester, 97%; . |

141942-85-0 | 97% | 100 g |

€135.30 | 2023-07-20 | |

| Enamine | EN300-343392-0.1g |

ethyl (3R)-4-cyano-3-hydroxybutanoate |

141942-85-0 | 95% | 0.1g |

$19.0 | 2023-09-03 | |

| Enamine | EN300-343392-25.0g |

ethyl (3R)-4-cyano-3-hydroxybutanoate |

141942-85-0 | 95% | 25.0g |

$38.0 | 2023-02-22 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-255142-5g |

Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate, |

141942-85-0 | 5g |

¥241.00 | 2023-09-05 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19771-5g |

Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate, 98% |

141942-85-0 | 98% | 5g |

¥991.00 | 2023-02-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E43700-5g |

Ethyl (R)-(-)-4-cyano-3-hydroxybutyate |

141942-85-0 | 97% | 5g |

¥22.0 | 2023-09-08 | |

| Fluorochem | 040195-5g |

R)-4-Cyano-3-hydroxy-butyric acid ethyl ester |

141942-85-0 | 97% | 5g |

£12.00 | 2022-02-28 | |

| TRC | E905900-10g |

(3R)-4-Cyano-3-hydroxybutanoic Acid Ethyl Ester |

141942-85-0 | 10g |

$110.00 | 2023-05-18 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003586-5g |

(3R)-4-Cyano-3-hydroxybutanoic Acid Ethyl Ester |

141942-85-0 | 97% | 5g |

¥26 | 2024-05-25 |

(3R)-4-Cyano-3-hydroxybutanoic Acid Ethyl Ester サプライヤー

(3R)-4-Cyano-3-hydroxybutanoic Acid Ethyl Ester 関連文献

-

Nan-Wei Wan,Zhi-Qiang Liu,Kai Huang,Zhen-Yang Shen,Feng Xue,Yu-Guo Zheng,Yin-Chu Shen RSC Adv. 2014 4 64027

-

Princy Gupta,Aman Mahajan RSC Adv. 2015 5 26686

-

Steven K. Ma,John Gruber,Chris Davis,Lisa Newman,David Gray,Alica Wang,John Grate,Gjalt W. Huisman,Roger A. Sheldon Green Chem. 2010 12 81

-

Stefanie Wenda,Sabine Illner,Annett Mell,Udo Kragl Green Chem. 2011 13 3007

-

K. Robins,A. Osorio-Lozada Catal. Sci. Technol. 2012 2 1524

-

Ningqing Ran,Lishan Zhao,Zhenming Chen,Junhua Tao Green Chem. 2008 10 361

(3R)-4-Cyano-3-hydroxybutanoic Acid Ethyl Esterに関する追加情報

Recent Advances in the Study of (3R)-4-Cyano-3-hydroxybutanoic Acid Ethyl Ester (CAS: 141942-85-0)

In recent years, (3R)-4-Cyano-3-hydroxybutanoic Acid Ethyl Ester (CAS: 141942-85-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a chiral building block in the synthesis of various bioactive molecules. This compound, characterized by its cyano and hydroxy functional groups, serves as a key intermediate in the production of statins, which are widely used for cholesterol management. The latest research has focused on optimizing its synthetic routes, exploring its biological activities, and expanding its utility in drug development.

A recent study published in the Journal of Medicinal Chemistry highlighted an improved enzymatic synthesis method for (3R)-4-Cyano-3-hydroxybutanoic Acid Ethyl Ester, achieving higher enantiomeric purity and yield compared to traditional chemical methods. The research team utilized a recombinant ketoreductase enzyme, which demonstrated remarkable stereoselectivity and efficiency under mild reaction conditions. This advancement not only enhances the scalability of production but also aligns with the growing demand for green chemistry practices in pharmaceutical manufacturing.

Another significant development involves the exploration of (3R)-4-Cyano-3-hydroxybutanoic Acid Ethyl Ester as a precursor for novel gamma-aminobutyric acid (GABA) derivatives. GABAergic neurotransmission plays a crucial role in central nervous system disorders, and researchers have synthesized a series of GABA analogs using this compound. Preliminary in vitro studies have shown promising neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Furthermore, the compound's role in asymmetric synthesis has been expanded upon in a recent Organic Letters publication. Researchers demonstrated its utility in the construction of complex heterocyclic scaffolds, which are prevalent in many FDA-approved drugs. The study showcased a one-pot cascade reaction involving (3R)-4-Cyano-3-hydroxybutanoic Acid Ethyl Ester, leading to the formation of pyrrolidine derivatives with high diastereoselectivity. This methodology opens new avenues for the efficient synthesis of structurally diverse pharmacophores.

In addition to its synthetic applications, (3R)-4-Cyano-3-hydroxybutanoic Acid Ethyl Ester has been investigated for its potential as a bioisostere in drug design. A computational study published in Bioorganic & Medicinal Chemistry utilized molecular docking and dynamics simulations to evaluate its interactions with various enzyme targets. The results indicated that the compound's unique stereochemistry and functional groups make it a valuable scaffold for designing inhibitors of metabolic enzymes, particularly those involved in lipid metabolism.

Looking forward, the continued exploration of (3R)-4-Cyano-3-hydroxybutanoic Acid Ethyl Ester is expected to yield further breakthroughs in pharmaceutical chemistry. Current research efforts are directed toward developing more sustainable production methods, expanding its application in targeted drug delivery systems, and investigating its potential as a therapeutic agent in its own right. As these studies progress, this compound is poised to remain a focal point in the development of next-generation pharmaceuticals.

141942-85-0 ((3R)-4-Cyano-3-hydroxybutanoic Acid Ethyl Ester) 関連製品

- 77-94-1(Tributyl citrate)

- 77-24-7(Diethyl ethyl(3-methylbutyl)malonate)

- 77-93-0(Triethyl citrate)

- 76-50-6(Bornyl isovalerate)

- 77-89-4(Triethyl O-Acetylcitrate)

- 76-72-2(Diethyl Ethyl(1-methylbutyl)malonate)

- 76-71-1(Diethyl ethyl(1-methylpropyl)malonate)

- 77-90-7(Tributyl O-Acetylcitrate)

- 53-39-4(Oxandrolone)

- 2228813-79-2(tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate)